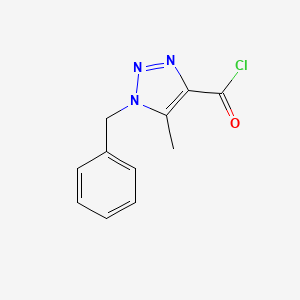

![molecular formula C25H19N3O2 B1280856 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 357209-32-6](/img/structure/B1280856.png)

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

Vue d'ensemble

Description

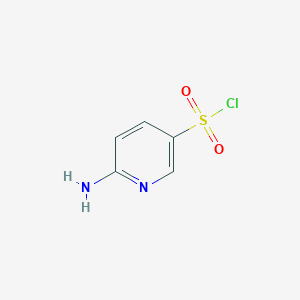

“2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine” is a chiral ligand that is used in enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions . The desired product has been characterized using various techniques such as NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the indeno[1,2-d]oxazol rings and the pyridine ring contribute to its unique properties .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can act as a ligand for Copper catalyzed enantioselective addition of terminal alkynes to imines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 393.44 , and it appears as a solid . Its optical activity is [α]20/D -375°, c = 1 in dichloromethane (typical) , and it has a melting point of 276-281 °C .

Applications De Recherche Scientifique

Chiral Catalysts & Ligands

This compound is used as a chiral catalyst and ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, “(3aR,8aS)-in-pybox” can be used to create such complexes, which can then be used in various chemical reactions.

[3+2] Cycloaddition Reactions

“(3aR,8aS)-in-pybox” is used in [3+2] cycloaddition reactions . These reactions involve the reaction of a compound with three π electrons (a dipolarophile) with a compound with two π electrons (a dipole) to form a five-membered ring. This compound can facilitate these reactions, particularly with N-tosyl aziridines and electron-rich alkenes .

Enantioselective Mukaiyama-Aldol Reactions

This compound is used in enantioselective Mukaiyama-aldol reactions . These reactions are a type of aldol reaction where a silyl enol ether reacts with an aldehyde to form a β-hydroxy carbonyl compound. The use of “(3aR,8aS)-in-pybox” can help control the stereochemistry of the reaction .

Enantioselective Carbonyl-Ene Reactions

“(3aR,8aS)-in-pybox” is also used in enantioselective carbonyl-ene reactions . These reactions involve the reaction of an alkene (the “ene”) with a carbonyl group to form a new carbon-carbon bond. The use of this compound can help control the stereochemistry of the reaction .

Cu(I)-Catalyzed Asymmetric Alkynylation of Imino Esters

This compound is used in Cu(I)-catalyzed asymmetric alkynylation of imino esters . This reaction involves the addition of an alkyne to an imino ester in the presence of a copper(I) catalyst. The use of “(3aR,8aS)-in-pybox” can help control the stereochemistry of the reaction .

Asymmetric Three-Component Coupling Reactions

Finally, “(3aR,8aS)-in-pybox” is used in asymmetric three-component coupling reactions . These reactions involve the reaction of three different reactants to form a new compound. The use of this compound as a catalyst can help control the stereochemistry of the reaction .

Mécanisme D'action

Target of Action

It is often used as a reactant in the synthesis of chiral ruthenium (ii)-pybox complexes . These complexes are known to act as catalysts in various chemical reactions .

Mode of Action

The compound “(3aR,8aS)-in-pybox” interacts with its targets by forming bidentate coordination complexes . This is due to the strong affinity of the oxazoline nitrogen for various metals .

Biochemical Pathways

The compound “(3aR,8aS)-in-pybox” is involved in the synthesis of chiral ruthenium (II)-pybox complexes, which are used as catalysts in intramolecular C-H amination reactions . It is also used in the synthesis of bis(oxazolinyl_pyridine-scandium (III) triflate complex catalysts for enantioselective addition of pyrroles to indoles .

Result of Action

The result of the action of “(3aR,8aS)-in-pybox” is the formation of chiral ruthenium (II)-pybox complexes and bis(oxazolinyl_pyridine-scandium (III) triflate complex catalysts . These catalysts can facilitate various chemical reactions, including intramolecular C-H amination reactions and enantioselective addition of pyrroles to indoles .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSJUFJXCHHRHW-MYDTUXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479118 | |

| Record name | (3aR,8aS)-in-pybox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine | |

CAS RN |

357209-32-6 | |

| Record name | (3aR,8aS)-in-pybox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

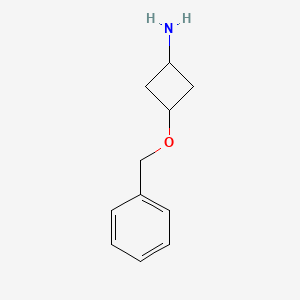

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

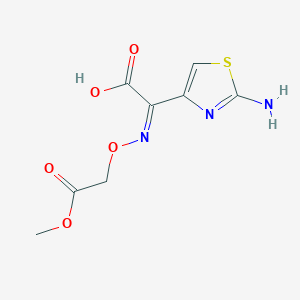

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)